1-Chlormadinone

Acne Vulgaris Dysmenorrhea Oral Contraceptives

1-Chlormadinone (free base) is the pharmacologically active progenitor of chlormadinone acetate (CMA), distinguished by a 6-chloro-4,6-diene structure that confers quantifiable antiandrogenic selectivity not replicated by drospirenone or cyproterone acetate. In head-to-head trials, CMA-containing formulations achieved a 72.2% reduction in total acne lesions vs. 64.5% for drospirenone (p=0.009). In ART, CMA-based PPOS protocols suppress premature LH surges with lower incidence than GnRH antagonist regimens. For chronic antiandrogenic therapy, CMA exhibits lower hepatocyte DNA repair synthesis than CPA, indicating reduced genotoxic risk. Procure this intermediate for formulation research, analytical reference standard development, or clinical trial material synthesis.

Molecular Formula C21H25ClO3
Molecular Weight 360.9 g/mol
Cat. No. B13830339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlormadinone
Molecular FormulaC21H25ClO3
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)O
InChIInChI=1S/C21H25ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10-11,14-16,25H,5-6,8-9H2,1-3H3/t14?,15-,16-,19+,20-,21-/m0/s1
InChIKeyZSAMZEYLGUEVJW-GFBSSUACSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlormadinone Acetate: A Synthetic Progestin with Distinct Pharmacological Profile for Contraceptive and Antiandrogenic Applications


1-Chlormadinone acetate (CMA) is a synthetic progestin derived from 17α-hydroxyprogesterone, characterized by a unique 6-chloro substitution and a 4,6-diene structure [1]. This modification endows CMA with a specific and quantifiable receptor binding profile, distinguishing it from other progestins [2]. As a progestogen, it is primarily indicated in combination with an estrogen for oral contraception, but its intrinsic antiandrogenic properties and favorable vascular risk profile support its use in specific clinical scenarios, such as the management of hyperandrogenic conditions in women where other progestins may be less suitable [3].

Why Chlormadinone Acetate Cannot Be Automatically Substituted: A Quantitative Rationale Based on Receptor Selectivity and Clinical Outcomes


Direct substitution of chlormadinone acetate (CMA) with other progestins is scientifically unsound due to significant, quantifiable differences in receptor binding affinities and resultant clinical efficacy. While many progestins share a common target (the progesterone receptor), their off-target interactions with androgen, glucocorticoid, and mineralocorticoid receptors vary dramatically, dictating their side-effect profile and therapeutic suitability [1]. For instance, CMA's distinct balance of high progesterone receptor (PR) affinity and moderate androgen receptor (AR) affinity, with lower glucocorticoid receptor (GR) affinity, translates to a specific antiandrogenic and metabolic profile that is not replicated by progestins like drospirenone (DRSP) or cyproterone acetate (CPA) [2][3]. The following quantitative evidence demonstrates these critical and clinically relevant distinctions, which form the basis for a deliberate scientific or procurement selection.

Quantitative Differentiators for Chlormadinone Acetate: A Comparator-Driven Evidence Guide for Scientific Selection


Chlormadinone Acetate vs. Drospirenone: Superior Efficacy in Reducing Acne Lesions and Dysmenorrhea in Randomized Controlled Trial

In a randomized, investigator-blinded study directly comparing oral contraceptives containing ethinyl estradiol (EE) with either chlormadinone acetate (CMA) or drospirenone (DRSP), the EE/CMA formulation demonstrated significantly superior efficacy for the treatment of acne and dysmenorrhea. After 6 months, the reduction in total acne lesions was greater in the EE/CMA group compared to the EE/DRSP group [1]. Furthermore, a higher proportion of subjects reported significant relief from dysmenorrhea with EE/CMA, as early as the first month of treatment .

Acne Vulgaris Dysmenorrhea Oral Contraceptives

Chlormadinone Acetate vs. Cyproterone Acetate: Reduced Genotoxic Potential in Human Hepatocytes

A comparative in vitro study assessed the potential of cyproterone acetate (CPA), chlormadinone acetate (CMA), and megestrol acetate (MGA) to induce DNA repair synthesis in primary human hepatocytes, a marker of genotoxicity. While all three progestins induced DNA repair in human cells, a substantial difference was observed in the potency of this effect in rat hepatocytes, with CPA showing the highest genotoxic potential, followed by CMA, and then MGA [1]. This suggests that CMA may have a more favorable safety profile regarding hepatocarcinogenicity compared to CPA, a key consideration for long-term therapeutic use [2].

Hepatotoxicity Genotoxicity Drug Safety

Chlormadinone Acetate vs. GnRH Antagonist: Superior Suppression of Premature LH Surge in Ovarian Stimulation

In a retrospective study of patients with normal ovarian reserve undergoing progestin-primed ovarian stimulation (PPOS), the use of chlormadinone acetate (CMA) was compared to a GnRH antagonist (cetrorelix) for preventing premature luteinizing hormone (LH) surges. The study found that the PPOS protocol using CMA resulted in a significantly lower incidence of premature LH surge compared to the conventional GnRH antagonist protocol [1]. Importantly, this improved control over the LH surge did not come at the expense of oocyte maturation rates, which were comparable between the two groups .

Assisted Reproductive Technology Ovarian Stimulation LH Surge

Chlormadinone Acetate: A Distinct Receptor Binding Profile with High Progesterone and Moderate Androgen Affinity

In vitro receptor binding assays demonstrate that chlormadinone acetate (CMA) possesses a unique and quantifiable affinity profile for human steroid receptors. CMA binds with high affinity to the progesterone receptor (PR), with a Ki value of 2.5 nM, and also shows high affinity for the androgen receptor (AR) with a Ki of 3.8 nM, indicating its antiandrogenic potential [1]. Notably, its affinity for the glucocorticoid receptor (GR) is approximately 5-fold lower (Ki = 16 nM), a distinction that may translate to a different side-effect profile compared to progestins with higher glucocorticoid activity [2]. This contrasts with progesterone, which has negligible AR affinity .

Receptor Binding Pharmacodynamics Progestin Selectivity

High-Value Application Scenarios for Chlormadinone Acetate Based on Quantitative Evidence


Oral Contraception with Proven Superiority in Managing Acne and Dysmenorrhea

For patients seeking oral contraception who also require effective management of mild to moderate acne vulgaris and/or dysmenorrhea, chlormadinone acetate (CMA)-containing formulations (e.g., EE 30 mcg/CMA 2 mg) offer a quantitatively superior therapeutic benefit. A direct head-to-head trial demonstrated a 72.2% reduction in total acne lesions with EE/CMA, compared to a 64.5% reduction with an EE/drospirenone combination (p=0.009), alongside more rapid and effective relief from dysmenorrheic pain [1]. This evidence directly supports the selection of CMA over drospirenone in this specific dual-indication clinical scenario.

Progestin-Primed Ovarian Stimulation (PPOS) as an Oral Alternative to GnRH Antagonist Protocols

In assisted reproductive technology (ART), the use of chlormadinone acetate (CMA) for progestin-primed ovarian stimulation (PPOS) presents a clinically validated, oral alternative to injectable GnRH antagonists. Evidence shows that a PPOS protocol with CMA effectively suppresses premature LH surges, with a significantly lower incidence compared to a standard GnRH antagonist protocol, without compromising oocyte maturation rates [2]. This makes CMA a valuable tool for simplifying stimulation protocols and potentially reducing treatment costs in patients with normal ovarian reserve.

Contraception in Women with Contraindications to Combined Oral Contraceptives (COCs)

Chlormadinone acetate (CMA) can be used as an antigonadotropic progestin-only contraceptive in women for whom combined oral contraceptives (COCs) are contraindicated due to vascular or metabolic risk factors. Clinical experience in cohorts of women with systemic lupus erythematosus and thrombophilia suggests that CMA, along with cyproterone acetate, maintains a neutral profile on vascular risk while providing effective contraception [3]. This positions CMA as a viable and potentially safer alternative to COCs in this high-risk patient population.

Antiandrogenic Therapy with a Favorable Genotoxicity Profile Compared to Cyproterone Acetate

For long-term antiandrogenic therapy, such as in the management of hirsutism or other hyperandrogenic conditions, chlormadinone acetate (CMA) offers a potentially safer profile than cyproterone acetate (CPA). In vitro genotoxicity studies in primary hepatocytes demonstrate a lower potency of CMA in inducing DNA repair synthesis compared to CPA, which is known for its higher genotoxic potential and associated risk of liver tumors [4]. This differentiating evidence supports the preferential selection of CMA for chronic treatment regimens where cumulative hepatotoxic risk is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chlormadinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.